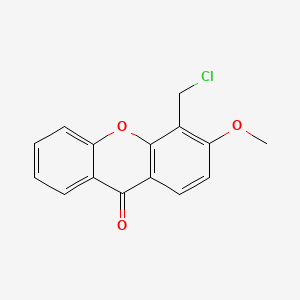
4-(Chloromethyl)-3-methoxy-9H-xanthen-9-one
Übersicht
Beschreibung
4-(Chloromethyl)-3-methoxy-9H-xanthen-9-one (CMX) is a synthetic molecule with a wide range of applications in the fields of chemistry, biochemistry, and medicine. CMX is a highly versatile molecule, with a wide range of uses in both laboratory and clinical settings. It has been used as an antifungal agent, as a reagent for the synthesis of other compounds, and as a drug delivery vehicle. CMX has also been studied for its potential use in cancer therapy and as a drug targeting agent.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Ligand Development
Research on xanthene derivatives, such as the development of new organic ligands like 3-(5-Carboxy-2-chlorophenylaminomethylene)-2-methoxychroman-4-one, emphasizes the utility of xanthene-based compounds in synthesizing complex molecular structures. These compounds exhibit notable thermal stability and have been analyzed for their structural, spectral, and thermal aspects, highlighting their potential in creating metal chelates and other complex molecules (Dziewulska-Kułaczkowska & Bartyzel, 2011; Dziewulska-Kułaczkowska & Bartyzel, 2013).
Photogeneration and Reactivity Studies
Investigations into the photogeneration and reactivity of aryl cations from aromatic halides provide a foundation for understanding the photochemical behavior of xanthene derivatives. Such studies demonstrate the potential of these compounds in organic synthesis, including their reactivity towards pi nucleophiles, thereby offering insights into the development of new photoreactive materials or catalysts (Protti, Fagnoni, Mella, & Albini, 2004).
Development of Novel Protecting Groups
The xanthene scaffold is also explored for developing novel protecting groups, as seen in the study of 9H-xanthen-9-yl (Xan) and 2-methoxy-9H-xanthen-9-yl (2-Moxan) groups for cysteine protection. These findings underscore the versatility of xanthene derivatives in peptide synthesis and the potential for further application in protecting group chemistry (Han & Bárány, 1997).
Electrochemical and Photophysical Properties
The electrochemical reduction studies, such as those on methoxychlor, shed light on the electrochemical behavior of xanthene derivatives. These studies pave the way for the development of new electrochemical sensors, probes, or devices based on xanthene frameworks, demonstrating their potential in environmental monitoring and remediation (McGuire & Peters, 2016).
Biological Activity Insights
Xanthone derivatives have been extensively studied for their biological activities, including antitumor, antiviral, and antibacterial properties. Research indicates that xanthene derivatives could serve as lead compounds for the development of new therapeutic agents, highlighting their significance in drug discovery and pharmacology (Pinto, Sousa, & Nascimento, 2005).
Eigenschaften
IUPAC Name |
4-(chloromethyl)-3-methoxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-18-12-7-6-10-14(17)9-4-2-3-5-13(9)19-15(10)11(12)8-16/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPJVGGQFBOFQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181919 | |
| Record name | 4-(Chloromethyl)-3-methoxy-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-3-methoxy-9H-xanthen-9-one | |
CAS RN |
27500-82-9 | |
| Record name | 4-(Chloromethyl)-3-methoxy-9H-xanthen-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27500-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-3-methoxy-9H-xanthen-9-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027500829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Chloromethyl)-3-methoxy-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)-3-methoxy-9H-xanthen-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.076 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



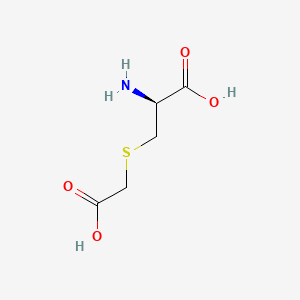


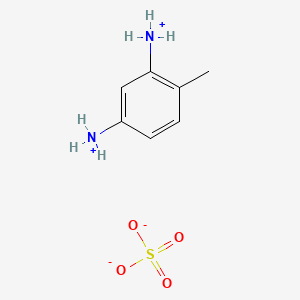
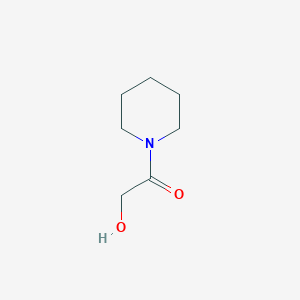
![3-[(4-Methoxyphenoxy)methyl]piperidine](/img/structure/B1598826.png)
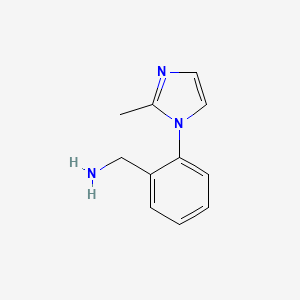
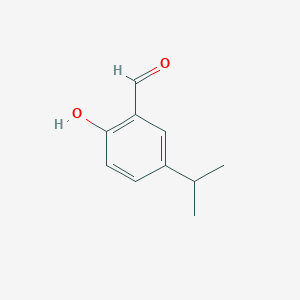
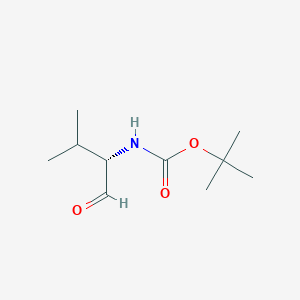
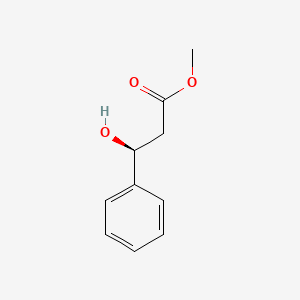
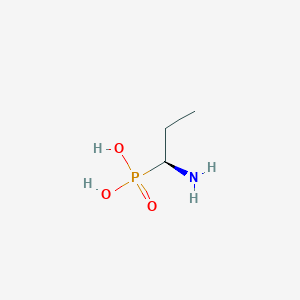


![6-bromo-5-(methylamino)-2-({3,9,11-trimethyl-8-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-2-yl}methyl)-1,3-benzoxazole-4-carboxylic acid](/img/structure/B1598839.png)